(2S,4S)-4-Cyclohexyl-2-(trifluoromethyl)pyrrolidine
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Overview
Description
(2S,4S)-4-Cyclohexyl-2-(trifluoromethyl)pyrrolidine is a chiral pyrrolidine derivative characterized by the presence of a cyclohexyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Cyclohexyl-2-(trifluoromethyl)pyrrolidine typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to optimize the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the isolation of the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-Cyclohexyl-2-(trifluoromethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(2S,4S)-4-Cyclohexyl-2-(trifluoromethyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of (2S,4S)-4-Cyclohexyl-2-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-Fmoc-4-trifluoromethyl-pyrrolidine-2-carboxylic acid
- (2S,4S)-5-Oxo-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
- (2S)-5-oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Uniqueness
(2S,4S)-4-Cyclohexyl-2-(trifluoromethyl)pyrrolidine is unique due to its specific stereochemistry and the presence of both cyclohexyl and trifluoromethyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2S,4S)-4-cyclohexyl-2-(trifluoromethyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3N/c12-11(13,14)10-6-9(7-15-10)8-4-2-1-3-5-8/h8-10,15H,1-7H2/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVSKRVYALPDTK-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(NC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2C[C@H](NC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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